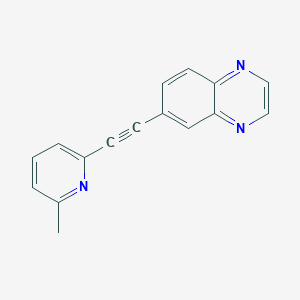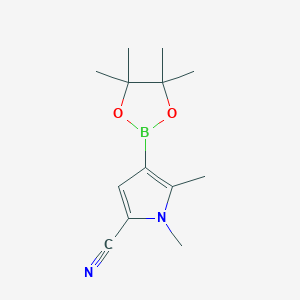![molecular formula C8H11NO3 B1454879 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid CAS No. 794501-16-9](/img/structure/B1454879.png)
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Vue d'ensemble
Description
The compound “4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a synthesis method of a telaprevir intermediate octahydro-cyclopenta[c]pyrrole carboxylic acid derivative has been reported . Another study reported a diastereoselective synthesis strategy to produce octahydro-1H-cyclopenta[c]pyridine skeleton .Applications De Recherche Scientifique
Neuropharmacology: GABA Analogue Development
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid: has been explored as a conformationally restricted analogue of γ-aminobutyric acid (GABA), which is a chief inhibitory neurotransmitter in the mammalian central nervous system . The structural rigidity of this compound offers potential advantages in terms of potency and selectivity towards GABA receptors, which could lead to the development of new neuropharmacological agents.
Anti-HIV Research: Integrase Inhibitor Synthesis
Research has been conducted on derivatives of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid for their potential use as HIV integrase inhibitors . These inhibitors are crucial in the fight against HIV/AIDS as they prevent the integration of viral DNA into the host genome, thereby blocking the replication of the virus.
Medicinal Chemistry: Local Anesthetic Development
The compound’s derivatives have been utilized in the design of local anesthetics like rodocaine . The unique structure of the compound provides a framework for developing anesthetics with potentially improved efficacy and reduced side effects.
Bone Health: Bone Resorption Inhibitors
In the field of bone health, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid has been used to design inhibitors of bone resorption . These inhibitors can play a significant role in treating diseases like osteoporosis by preventing the loss of bone mass.
Cardiovascular Research: Nitric Oxide Synthase Inhibition
The compound has shown utility in the synthesis of nitric oxide synthase inhibitors . These inhibitors have applications in cardiovascular research, potentially leading to treatments for conditions associated with excessive nitric oxide production.
Organic Synthesis: Conformational Studies
Due to its three-dimensional scaffold, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is of interest in organic synthesis for conformational studies . Understanding the conformational properties of such compounds can aid in the design of more efficient synthetic pathways and novel molecules with desired biological activities.
Enantioselective Synthesis: Chiral Building Blocks
The compound’s structure is beneficial for the synthesis of enantiopure dihydropyranones, which are valuable chiral building blocks in the synthesis of various bioactive molecules . This application is particularly important in the pharmaceutical industry, where the chirality of drugs can significantly affect their safety and efficacy.
Catalysis: Ligand Design
In catalysis, 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid can be used to design ligands for asymmetric synthesis . These ligands can enhance the selectivity and efficiency of catalytic reactions, which is crucial for producing compounds with high purity.
Mécanisme D'action
Target of Action
The primary target of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is the Protease Activated Receptor 1 (PAR1). PAR1 is a platelet surface G-protein coupled receptor that plays a crucial role in regulating platelet aggregation .
Mode of Action
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid acts as an antagonist to PAR1. By binding to this receptor, it inhibits the actions of thrombin, a key regulator of platelet aggregation . This results in the prevention of thrombotic cardiovascular events, making it a promising antiplatelet target .
Biochemical Pathways
The action of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid on PAR1 affects the biochemical pathways related to platelet aggregation. By inhibiting PAR1, it disrupts the normal function of thrombin, leading to a reduction in platelet aggregation. This can lead to a decrease in the rate of cardiovascular events such as myocardial infarction, stroke, and urgent coronary revascularization .
Pharmacokinetics
Modifications to the structure, such as the insertion of a heteroatom at c5, have been shown to improve metabolic stability without a significant decrease in activity .
Result of Action
The molecular and cellular effects of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid’s action primarily involve the inhibition of platelet aggregation. This can lead to a reduction in thrombotic cardiovascular events, making it a potential therapeutic agent for patients with prior myocardial infarction or peripheral arterial diseases .
Propriétés
IUPAC Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVOFDMWGXHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















